molecular formula C16H25NO B1668099 Butidrine CAS No. 7433-10-5

Butidrine

Cat. No.: B1668099
CAS No.: 7433-10-5
M. Wt: 247.38 g/mol
InChI Key: GVNYSERWAKVROD-UHFFFAOYSA-N
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Description

Butidrine, also known as hydrobutamine or idrobutamine, is a beta blocker that was developed in the 1960s. It is chemically known as 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. This compound is related to other beta blockers such as pronethalol and propranolol. This compound also possesses local anesthetic properties .

Preparation Methods

The synthesis of butidrine involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol with butan-2-ylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods for this compound are not widely documented, but it is likely that the synthesis follows similar routes to those used in laboratory settings .

Chemical Reactions Analysis

Butidrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other electrophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butidrine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of beta blockers and their properties.

    Biology: this compound’s local anesthetic properties make it useful in biological studies involving nerve conduction and pain management.

    Medicine: As a beta blocker, this compound is studied for its potential use in treating cardiovascular conditions such as hypertension and arrhythmias.

Mechanism of Action

Butidrine exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like angina and hypertension. The compound also has local anesthetic properties, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Butidrine is similar to other beta blockers such as:

    Pronethalol: An early beta blocker with similar properties but less commonly used due to its side effects.

    Propranolol: A widely used beta blocker with a broad range of applications in treating cardiovascular conditions.

    Hydrobutamine: Another name for this compound, emphasizing its beta-blocking and local anesthetic properties.

This compound’s uniqueness lies in its combination of beta-blocking and local anesthetic effects, which are not commonly found together in other beta blockers .

Properties

CAS No.

7433-10-5

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3

InChI Key

GVNYSERWAKVROD-UHFFFAOYSA-N

SMILES

CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O

Canonical SMILES

CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O

Appearance

Solid powder

20056-94-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butidrine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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